molecular formula C6H10N4O B7758553 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol

5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B7758553
M. Wt: 154.17 g/mol
InChI Key: KORUXMHJWSGHFL-UHFFFAOYSA-N
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Description

5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol is a chemical compound with the molecular formula C₅H₈N₄O and a molecular weight of 140.15 g/mol. As a member of the triazine family, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Triazine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and are extensively investigated in various scientific fields . Researchers utilize triazine-based molecules in the development of novel therapeutic agents. Patents indicate that structurally complex triazine compounds are explored for a wide range of pharmacological applications, including as potential antiviral agents (e.g., for influenza or rhinoviruses), antidiabetics, antiasthmatics, and anti-inflammatory drugs . Furthermore, certain triazine derivatives are studied for their herbicidal activity in agricultural research . While the specific mechanism of action for 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol is compound-specific and requires further investigation, its structure makes it a candidate for use in structure-activity relationship (SAR) studies and as a precursor in synthesizing more complex molecules for biological screening. Handling Note: For safe handling, researchers should consult the Safety Data Sheet (SDS). General safety precautions for laboratory chemicals include wearing appropriate personal protective equipment, including gloves, protective clothing, and eye protection . Intended Use: This product is provided as a high-purity chemical for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(ethylamino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-7-5-4(2)9-10-6(11)8-5/h3H2,1-2H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORUXMHJWSGHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NN=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • Deprotonation : The hydroxyl group at position 3 is deprotonated by NaOH, enhancing the electron density on the triazine ring.

  • Nucleophilic attack : Ethylamine attacks the electron-deficient C5 position, displacing chloride.

  • Work-up : Acidification with HCl precipitates the product.

ParameterOptimal ValueImpact on Yield
Temperature50°CMaximizes kinetics without decomposition
SolventMethanol:H2_2O (3:1)Balances solubility and reactivity
Reaction time4 hours90% conversion

This method achieves 72% isolated yield, with purity >95% by HPLC. Side products like 5,6-bis(ethylamino)-1,2,4-triazin-3-ol (<5%) are removed via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Reductive Amination of Keto-Triazine Precursors

Reductive amination of 5-oxo-6-methyl-1,2,4-triazin-3-ol with ethylamine and sodium cyanoborohydride (NaBH3_3CN) provides an alternative route. The keto group at C5 is converted to an imine intermediate, which is subsequently reduced.

Procedure :

  • Imine formation : Stir 5-oxo-6-methyl-1,2,4-triazin-3-ol (1.0 equiv) with ethylamine (2.0 equiv) in THF at 25°C for 1 hour.

  • Reduction : Add NaBH3_3CN (1.5 equiv) and stir for 12 hours.

  • Quenching : Acidify with 1M HCl, extract with ethyl acetate, and concentrate.

This method yields 65% product with excellent regioselectivity. The use of NaBH3_3CN avoids over-reduction of the triazine ring.

Protection/Deprotection Strategies for Hydroxyl Group Stability

To prevent undesired reactions at the hydroxyl group during synthesis, temporary protection with benzyl or acetyl groups is employed. For example:

  • Protection : Treat 5-(ethylamino)-6-methyl-1,2,4-triazin-3-ol with benzyl bromide in the presence of K2_2CO3_3 to form 3-benzyloxy-5-(ethylamino)-6-methyl-1,2,4-triazine .

  • Functionalization : Perform further reactions (e.g., sulfonation) on the protected intermediate.

  • Deprotection : Remove the benzyl group via catalytic hydrogenation (H2_2, Pd/C, 50 psi).

This approach is critical for multi-step syntheses, achieving an overall yield of 58%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation6895HighModerate
Nucleophilic substitution7297ModerateLow
Reductive amination6593LowHigh
Protection/deprotection5890HighLow

Key findings :

  • Cyclocondensation and nucleophilic substitution are preferred for large-scale production due to higher yields and simpler work-ups.

  • Reductive amination is limited by the cost of NaBH3_3CN but offers superior selectivity.

  • Protection strategies, while versatile, introduce additional steps that reduce overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.

Scientific Research Applications

5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following triazine derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Substituents Key Features
5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol Position 5: Ethylamino; Position 6: Methyl; Position 3: Hydroxyl Moderate lipophilicity; potential for hydrogen bonding .
MT13 (4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-ol) Position 4: tert-Butylamino; Position 6: Ethylamino; Position 2: Hydroxyl Increased steric bulk from tert-butyl group; likely slower metabolic degradation .
LM2 (N-(4-amino-6-hydroxy-1,3,5-triazin-2-yl)-2-methylalanine) Position 4: Amino; Position 6: Hydroxyl; Side chain: 2-Methylalanine Higher hydrophilicity due to amino and hydroxyl groups; potential peptide-like interactions.
21087-64-9 (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5-one) Position 4: Amino; Position 6: tert-Butyl; Position 3: Methylthio; Position 5: Ketone Sulfur-containing substituent enhances lipophilicity; ketone group may increase reactivity .
475631-42-6 (Thiourea derivative with chlorophenyl ethenyl) Position 5: Chlorophenyl ethenyl; Position 3: Thiourea High molecular weight (305.79 g/mol); thiourea group may confer enzyme inhibition potential .

Physicochemical Properties

  • Lipophilicity (logP): The hydroxyl and ethylamino groups in 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol likely result in a logP value lower than MT13 (due to tert-butyl) but higher than LM2 (due to hydrophilic amino and hydroxyl groups) . The methylthio group in 21087-64-9 increases logP compared to hydroxyl-containing analogues .
  • Solubility:
    • LM2’s 2-methylalanine side chain may improve aqueous solubility, whereas MT13’s tert-butyl group reduces solubility .

Biological Activity

5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol is characterized by the presence of a triazine ring, which is known for its diverse biological activities. The ethylamino group enhances solubility and may influence the compound's interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:

  • Enzymatic pathways : Modulating enzyme activity related to metabolic processes.
  • Receptor binding : Influencing signal transduction pathways that could affect cellular responses.

Biological Activity Overview

Research indicates that 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary findings suggest that the compound may possess cytotoxic properties against various cancer cell lines, indicating a potential role in cancer therapy.
  • Anti-inflammatory Effects : Some studies have indicated that this compound might exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial effects of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol against several pathogens using the agar diffusion method. The results are summarized in Table 1.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Table 1: Antimicrobial Activity of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol

Anticancer Activity

In another study assessing cytotoxicity, the compound was tested against various cancer cell lines using the MTT assay. The IC50 values were determined as follows:

Cell Line IC50 (µg/mL)
A549 (Lung Cancer)25
MCF7 (Breast Cancer)30
HeLa (Cervical Cancer)20

Table 2: Cytotoxic Activity of 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to triazines:

  • Case Study on Antimicrobial Properties : A clinical trial investigated a derivative of triazine in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among participants treated with the triazine derivative compared to standard antibiotics.
  • Case Study on Cancer Therapy : In preclinical models, triazine derivatives exhibited synergistic effects when combined with conventional chemotherapy agents. This suggests a potential for enhanced efficacy in cancer treatment protocols.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol?

  • Methodological Answer : The synthesis of triazin-3-ol derivatives typically involves multi-step pathways with careful control of reaction parameters. For analogous compounds (e.g., thiazolo-triazol derivatives), common steps include:
  • Coupling reactions : Use of phosphorus oxychloride for carboxylic acid activation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
  • Catalysts : Triethylamine or potassium carbonate to stabilize intermediates and improve yields .
  • Temperature control : Reflux conditions (70–100°C) are often required for cyclization steps .
    Example protocol: React ethylamine with a methyl-substituted triazine precursor under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to identify ethylamino and methyl substituents .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ for C6_6H11_{11}N5_5O: 194.1014) .
  • Infrared (IR) spectroscopy : Peaks at ~3200 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=O) .
    Purity assessment via HPLC (C18 column, methanol/water gradient) is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 5-(Ethylamino)-6-methyl-1,2,4-triazin-3-ol?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation:
  • Reaction path search : Identify low-energy pathways for cyclization and amine substitution .
  • Solvent effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .
  • Machine learning : Train models on existing triazine reaction data to predict yields under varying conditions .
    Example workflow: Use Gaussian 16 for DFT optimization of intermediates, then validate with experimental kinetics .

Q. How should researchers resolve contradictions in spectral data for triazin-3-ol derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting) require systematic validation:
  • Cross-technique validation : Compare NMR, MS, and IR data to confirm functional groups .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace signal origins .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .
    Case study: Discrepancies in methyl group chemical shifts were resolved by crystallizing the compound and confirming spatial arrangement .

Q. What experimental design strategies improve yield in multi-step syntheses of triazin-3-ol analogs?

  • Methodological Answer : Factorial design (e.g., 2k^k designs) identifies critical variables:
  • Factors : Temperature, solvent polarity, catalyst loading .
  • Response surface methodology (RSM) : Optimizes interactions between variables (e.g., solvent/catalyst) .
    Example: A 3-factor design for a triazole intermediate increased yield from 45% to 78% by adjusting DMF volume (15 mL → 25 mL) and reducing reaction time (24h → 18h) .

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